BenchChemオンラインストアへようこそ!

8-Azaspiro[4.5]decan-7-one

Lipophilicity Physicochemical Properties Spirocyclic Scaffolds

Sourcing 8-Azaspiro[4.5]decan-7-one (CAS 1026159-99-8) for your drug discovery pipeline? This scaffold delivers unmatched conformational rigidity for CNS and ion channel targets. Unlike flexible piperidine analogs, its spirocyclic framework (MW 153.22, LogP 1.4568, TPSA 29.1 Ų) enhances ligand efficiency and target selectivity. Available at 95% purity with proven stability for parallel synthesis. Request your quote today to accelerate your SAR campaigns.

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 1026159-99-8
Cat. No. B3003068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decan-7-one
CAS1026159-99-8
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESC1CCC2(C1)CCNC(=O)C2
InChIInChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)
InChIKeyPFYZNKPGYLEESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]decan-7-one (CAS 1026159-99-8) Technical Profile and Procurement Baseline


8-Azaspiro[4.5]decan-7-one (CAS 1026159-99-8) is a spirocyclic lactam belonging to the azaspiro[4.5]decane class, characterized by a cyclopentane ring spiro-fused to a six-membered piperidin-2-one (δ-valerolactam) ring through a single nitrogen atom . The molecule possesses a molecular formula of C₉H₁₅NO, a molecular weight of 153.22 g/mol, and is typically supplied as a white to off-white solid with a purity specification of 95% . This scaffold is widely employed as a rigid, three-dimensional building block in medicinal chemistry for constructing novel biologically active compounds, particularly those targeting sodium channels and GABA transporters [1].

Why Generic Spirocyclic Lactam Substitution Is Not Advisable for 8-Azaspiro[4.5]decan-7-one


Despite the existence of numerous spirocyclic lactam analogs, direct substitution of 8-azaspiro[4.5]decan-7-one with structurally similar compounds is not scientifically justified. The precise position of the nitrogen atom within the spirocyclic framework, the absence of additional heteroatoms or substituents, and the resulting physicochemical property profile—including lipophilicity (LogP 1.4568), topological polar surface area (TPSA 29.1 Ų), and the presence of a single hydrogen bond donor and acceptor—collectively govern solubility, permeability, and target-binding orientation in drug discovery applications . Even minor structural modifications, such as the introduction of an oxygen atom (1-oxa derivative) or a hydroxyl group (8-hydroxy derivative), produce measurable shifts in these key parameters, which directly impact synthetic utility and biological screening outcomes .

Quantitative Comparative Evidence for 8-Azaspiro[4.5]decan-7-one Against Structural Analogs


Comparative Lipophilicity (LogP) and TPSA Differentiate 8-Azaspiro[4.5]decan-7-one from Oxygen-Containing Spiro Analogs

8-Azaspiro[4.5]decan-7-one exhibits a computed LogP of 1.4568 and a TPSA of 29.1 Ų, reflecting its moderate lipophilicity and relatively low polar surface area . In contrast, the oxygen-containing analog 1-oxa-8-azaspiro[4.5]decan-7-one has a lower LogP of 0.8, while the dioxa derivative 1,4-dioxa-8-azaspiro[4.5]decan-7-one possesses a significantly reduced LogP of -0.3605 and an elevated TPSA of 47.56 Ų [1]. These differences in lipophilicity and polar surface area directly influence compound permeability and solubility profiles in biological assays, making the unsubstituted 8-azaspiro[4.5]decan-7-one a distinct choice for medicinal chemistry programs requiring specific logP windows.

Lipophilicity Physicochemical Properties Spirocyclic Scaffolds

Hydrogen Bonding and Molecular Weight Profile: 8-Azaspiro[4.5]decan-7-one vs. Hydroxylated and Alkylated Derivatives

8-Azaspiro[4.5]decan-7-one (MW 153.22 g/mol) presents a balanced hydrogen bonding profile with exactly one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA), along with zero rotatable bonds, contributing to its favorable drug-like properties and conformational rigidity . The hydroxylated analog 8-hydroxy-8-azaspiro[4.5]decan-7-one (MW 169.22 g/mol) introduces an additional hydrogen bond donor and acceptor, while the alkylated derivative 9-ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one (MW 211.31 g/mol) possesses zero HBDs but two HBAs and two rotatable bonds . The lower molecular weight and optimal HBD/HBA count of the parent compound align closely with Lipinski's Rule of Five, whereas the alkylated derivative approaches the molecular weight threshold and exhibits increased conformational flexibility.

Hydrogen Bonding Molecular Weight Drug-Likeness

Purity Specification and Availability: 8-Azaspiro[4.5]decan-7-one vs. 1,4-Dioxa Analog

Commercially available 8-azaspiro[4.5]decan-7-one is typically supplied with a purity specification of 95% (as confirmed by ¹H-NMR) and is offered in quantities up to 10g by multiple vendors [1]. In comparison, the 1,4-dioxa-8-azaspiro[4.5]decan-7-one analog is available at a higher purity of ≥98%, but this compound differs fundamentally in both structure (incorporating a dioxolane ring) and physicochemical properties . For researchers requiring a scaffold that balances synthetic accessibility with defined purity, the 95% grade of 8-azaspiro[4.5]decan-7-one represents a pragmatic entry point for initial screening and derivatization, whereas the higher-purity dioxa analog serves distinct applications requiring fully protected carbonyl functionalities.

Purity Procurement Quality Control

Conformational Rigidity: Zero Rotatable Bonds Distinguish 8-Azaspiro[4.5]decan-7-one from Flexible Analogs

8-Azaspiro[4.5]decan-7-one possesses zero rotatable bonds, rendering it a conformationally rigid scaffold ideal for structure-based drug design where pre-organization minimizes entropic penalties upon target binding . In contrast, the 9-ethoxy-8-methyl derivative contains two rotatable bonds due to its ethoxy and N-methyl substituents, introducing conformational flexibility that can complicate structure-activity relationship (SAR) interpretation . The carbon-only spiro analog spiro[4.5]decan-7-one (MW 152.23 g/mol) also features zero rotatable bonds but lacks the nitrogen atom, eliminating key hydrogen-bonding and basicity characteristics essential for many biological interactions [1].

Conformational Rigidity Rotatable Bonds Spirocyclic Scaffolds

Synthetic Versatility as a Key Intermediate: 8-Azaspiro[4.5]decan-7-one in Sodium Channel and GABA Transporter Programs

8-Azaspiro[4.5]decan-7-one serves as a critical synthetic intermediate in the preparation of sodium channel blockers and GABA transporter inhibitors. Specifically, derivatives based on the azaspiro[4.5]decane core have demonstrated GAT2-selective GABA uptake inhibition, with one subclass showing sub-micromolar activity [1]. Additionally, patent literature identifies azaspiro[4.5]decane derivatives as blockers of voltage-gated sodium channels (Nav1.7) for the treatment of pain and related disorders [2]. While the parent compound itself is not biologically active, its rigid spirocyclic framework provides the essential three-dimensional constraint and vectorial geometry required for achieving subtype selectivity against structurally related targets such as JAK family kinases (e.g., TYK2 vs. JAK2) in lead optimization campaigns [3].

Sodium Channel Blockers GABA Transporters Synthetic Intermediate

Recommended Research and Industrial Application Scenarios for 8-Azaspiro[4.5]decan-7-one


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

Given its low molecular weight (153.22 g/mol), zero rotatable bonds, and balanced hydrogen bonding profile (1 HBD, 1 HBA), 8-azaspiro[4.5]decan-7-one is optimally suited as a fragment hit for structure-based drug design targeting CNS and ion channel proteins. Its rigid spirocyclic framework reduces entropic penalties upon binding and enhances ligand efficiency, while the basic nitrogen atom provides a vector for introducing solubilizing groups or participating in key hydrogen bonds . Compared to flexible piperidine analogs, this scaffold offers superior three-dimensional constraint for achieving target selectivity in programs targeting GABA transporters and sodium channels [1].

Synthetic Chemistry: Building Block for Diversely Functionalized Spirocyclic Libraries

8-Azaspiro[4.5]decan-7-one serves as a versatile synthetic intermediate for constructing diversely functionalized spirocyclic libraries through alkylation, acylation, and reductive amination at the nitrogen atom, as well as functionalization of the lactam carbonyl. Its moderate LogP (1.4568) and TPSA (29.1 Ų) provide a favorable starting point for further derivatization without exceeding drug-likeness thresholds . In contrast, oxygen-containing analogs (1-oxa, 1,4-dioxa) exhibit lower LogP values and altered reactivity profiles, limiting their utility in certain medicinal chemistry campaigns requiring balanced lipophilicity .

Pharmacological Tool Compound Development: GABA Transporter and Sodium Channel Probe Synthesis

Derivatives of 8-azaspiro[4.5]decan-7-one have demonstrated GAT2-selective GABA uptake inhibition, making the parent scaffold an essential starting point for synthesizing pharmacological probes to dissect GABAergic signaling pathways [1]. Additionally, patent disclosures identify azaspiro[4.5]decane derivatives as Nav1.7 sodium channel blockers with potential applications in pain research [2]. The conformational rigidity of the spirocyclic core is critical for achieving subtype selectivity, a feature not readily attainable with more flexible monocyclic building blocks.

Process Chemistry and Scale-Up: Cost-Effective Entry Point for Library Synthesis

With a commercially available purity of 95% (¹H-NMR) and supply in quantities up to 10g, 8-azaspiro[4.5]decan-7-one provides a cost-effective entry point for synthesizing medium-sized spirocyclic compound libraries [3]. Its favorable stability profile under standard laboratory storage conditions ensures reliable performance in parallel synthesis and high-throughput experimentation workflows. Researchers can leverage this compound to rapidly explore SAR around the azaspiro[4.5]decane core before committing to more expensive, higher-purity analogs for advanced lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[4.5]decan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.